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Compound of Interest

Compound Name: 2-(2-Chloroethoxy)acetyl Chloride
CAS No.: 39229-33-9
Cat. No.: B140004

Get Quote

Electron lonization Mass Spectrometry (EI-MS) of 2-(2-Chloroethoxy)acetyl Chloride is
expected to yield a complex spectrum due to the presence of two chlorine atoms and multiple
potential cleavage sites. The presence of chlorine is a powerful diagnostic tool, as its two stable
isotopes, 3°Cl and 37Cl, exist in a natural abundance ratio of approximately 3:1.[3]

Key Predictive Insights:

e Molecular lon (M*): The molecular formula is CaHeCl202.[1] The monoisotopic mass is 156.0
Da (for the molecule with two 3>Cl atoms).[2] Due to the two chlorine atoms, the molecular
ion region will exhibit a characteristic pattern of three peaks:

o M+* (m/z 156): Contains two 3°Cl| atoms. This will be the most abundant peak in the cluster.

o (M+2)* (m/z 158): Contains one 3°Cl and one 37Cl atom. Its intensity will be approximately
65% of the M* peak.

o (M+4)* (m/z 160): Contains two 37Cl atoms. Its intensity will be approximately 10% of the
M+ peak.
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e Primary Fragmentation: The most common fragmentation pathways for acyl chlorides involve
the loss of the chlorine radical to form a stable acylium ion.[4] Alpha-cleavage and cleavage
around the ether oxygen are also highly probable.

Predicted Mass Spectrometry Data

Predicted Notes on
m/z (33Cl) Structural Formula .
Fragment lon Interpretation

Molecular ion cluster,

showing the

characteristic 3-peak
156 /158 /160 [M]*+ [CaHeCl202]*

pattern for a molecule

with two chlorine

atoms.[3]

Loss of a chlorine
radical from the acyl
chloride is a very
common
fragmentation

121 /123 [M-CIl+ [CaH6CIO2]* pathway, forming an
acylium ion. The
M/M+2 pattern
confirms the presence
of one remaining

chlorine.

Cleavage of the C-C

bond adjacent to the
93/95 [CzH4OCI]* [CH20CHCI]*

carbonyl group (o-

cleavage).

Cleavage of the ether

63 /65 [C2HaCIF [CH2CH:CI]*
C-O bond.

Formation of the
63 [COocCI* [CO)Ch* o
chloroacylium ion.
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Infrared (IR) Spectroscopy: Identifying Functional
Groups

Infrared spectroscopy is an essential tool for the rapid identification of key functional groups.
For 2-(2-Chloroethoxy)acetyl Chloride, the most prominent and diagnostic feature is the
carbonyl (C=0) stretch of the acyl chloride.

Key Predictive Insights:

e Carbonyl (C=0) Stretch: The C=0 bond in acyl chlorides is one of the highest-frequency
carbonyl absorptions. The strong electron-withdrawing inductive effect of the chlorine atom
shortens and strengthens the C=0 bond, causing it to absorb at a high wavenumber,
typically above 1800 cm~1.[5][6] This peak is expected to be very strong and sharp.

e Ether (C-O-C) Stretch: The asymmetric C-O-C stretching vibration of the ether will appear in
the fingerprint region and is expected to be a strong band.[7]

» Alkyl Halide (C-ClI) Stretch: The presence of two C-Cl bonds will result in absorptions in the
lower fingerprint region.[6]

o Alkyl (C-H) Stretch: The sp2® C-H stretching from the three methylene groups will appear just
below 3000 cm™1.

Predicted Infrared (IR) Data
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Wavenumber . . . Causality and
Vibrational Mode Intensity .
(cm™?) Interpretation

This high-frequency
absorption is highly
characteristic of the
acyl chloride

C=0 Stretch (Acyl functional group.[8] Its

~1810 ] Strong, Sharp o

Chloride) position is higher than
esters or ketones due
to the inductive effect

of the chlorine atom.

[6]19]

Corresponds to the
symmetric and
asymmetric stretching
of the C-H bonds on

the three methylene

2880-2990 C-H Stretch (Alkyl) Medium

(CH2) groups.

Represents the
asymmetric stretching
~1120 C-O-C Stretch (Ether) Strong of the ether linkage, a

key structural feature.

[7]

Corresponds to the
stretching vibrations of
) the two carbon-
650-750 C-ClI Stretch Medium-Strong _ ,
chlorine bonds. This
band can sometimes

be complex.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Carbon-Hydrogen Framework
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NMR spectroscopy provides detailed information about the connectivity and chemical
environment of the hydrogen and carbon atoms in the molecule.

'H NMR Spectroscopy

The molecule has three distinct sets of methylene protons, each with a unique chemical shift
and splitting pattern.

Key Predictive Insights:

CI-CH:- (a): These protons are adjacent to a chlorine atom. They will be downfield due to the
deshielding effect of the chlorine.

e -CH2-O- (b): These protons are adjacent to an ether oxygen, which is also an electron-
withdrawing group, shifting them downfield.

e -O-CH2-COCI (c): These protons are adjacent to both an ether oxygen and are alpha to the
acyl chloride carbonyl group. This combined deshielding effect will likely shift this signal the
furthest downfield.

o Coupling: The two adjacent methylene groups, (a) and (b), will couple with each other,
resulting in triplet splitting patterns for both signals, assuming a first-order spectrum. The
protons at (c) have no adjacent protons and will therefore be a singlet.

Predicted *H NMR Data (in CDCIs)
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Label Protons

Causality
Predicted o o . and
Multiplicity Integration .
(ppm) Interpretati

on

a Cl-CH2-

Deshielded
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adjacent
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atom. The
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for R-CH2-ClI
~3.75 Triplet (t) 2H is 3.6-3.8
ppm.[10][11]
It is split into
a triplet by
the two
neighboring
protons at

(b).

b -CH2-O-

Deshielded
by the
adjacent
ether oxygen.
~3.95 Triplet (t) 2H "t IS_ splitinto
a triplet by
the two
neighboring
protons at

(a).

c -O-CH2-COCI

~4.40 Singlet (s) 2H Strongly
deshielded by
both the
adjacent
ether oxygen
and the acyl
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carbonyl
group. No
adjacent
protons
results in a
singlet. The
protons alpha
to the
carbonyl in
chloroacetyl
chloride
appear at
~4.4 ppm.[12]

3C NMR Spectroscopy

The molecule possesses four unique carbon atoms, each of which will give rise to a distinct
signal in the 13C NMR spectrum.

Key Predictive Insights:

e Carbonyl Carbon (C=0): The acyl chloride carbonyl carbon is highly deshielded and will
appear significantly downfield, typically in the 160-180 ppm range.

o Carbons Bonded to Heteroatoms: The carbons bonded to oxygen and chlorine will also be
deshielded and appear downfield from a typical alkane carbon.

Predicted 3C NMR Data (in CDCl3)
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... . Causality and
Carbon Position Predicted & (ppm) .
Interpretation

This downfield shift is
C=0 ~168 characteristic of an acyl

chloride carbonyl carbon.[8]

This carbon is attached to an

oxygen and is alpha to a
-O-CH2-COCI ~75 N

carbonyl, resulting in a

significant downfield shift.

Attached to an ether oxygen.

Data from the analogous 2-(2-
-CH2-O- ~70

chloroethoxy)ethanol shows a

similar carbon at ~71 ppm.[13]

Attached to a chlorine atom.

Data from the analogous 2-(2-
CI-CH2- ~42

chloroethoxy)ethanol shows

this carbon at ~43 ppm.[13]

Experimental Protocols and Methodologies

Acquiring high-quality spectral data for a reactive compound like 2-(2-Chloroethoxy)acetyl
Chloride requires meticulous sample handling to prevent degradation.

Sample Handling and Preparation (Self-Validating
System)

The primary directive is the exclusion of moisture. Acyl chlorides readily hydrolyze to the
corresponding carboxylic acid, which would introduce significant artifacts into all spectra (e.g., a
broad O-H stretch in the IR, altered chemical shifts in NMR).

e Protocol:

o All glassware (vials, syringes, NMR tubes) must be oven-dried (>120 °C) or flame-dried
under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).
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o The compound should be stored and handled under an inert atmosphere.

o Use anhydrous deuterated solvents (e.g., CDCls, packaged over molecular sieves) for

NMR analysis.

o For IR, a neat sample can be analyzed between two salt plates (NaCl or KBr) in a
moisture-free environment (e.g., a glove box or under a nitrogen blanket).

o For GC-MS, the sample must be dissolved in a dry, inert solvent like dichloromethane.[4]

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for using multimodal spectroscopy to
confirm the identity and purity of 2-(2-Chloroethoxy)acetyl Chloride.

Spectroscopic Analysis Workflow
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Caption: Workflow for structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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